Xylose-5-13C

13C Metabolic Flux Analysis Xylose Utilization Geobacillus LC300

Xylose-5-13C is a site-specifically 13C-labeled aldopentose tracer engineered for high-precision 13C metabolic flux analysis (13C-MFA). Unlike unlabeled xylose (no enrichment data) or uniformly labeled [U-13C5]xylose (overlapping isotopomer distributions that obscure positional information), the strategic placement of 13C exclusively at the C-5 position generates a distinct, interpretable labeling pattern in downstream metabolites. This positional specificity is critical for resolving oxidative versus non-oxidative pentose phosphate pathway (PPP) fluxes and for unambiguous tracking of terminal carbon atom fate via NMR or LC-MS/MS. As a core component of the optimal two-tracer set for xylose metabolism elucidation in Geobacillus and E. coli, this tracer enables flux precision of ±0.3–0.5 mmol/gDW/h. Researchers in metabolic engineering, biofuel strain design, and systems biology should select this compound for its non-redundant isotopomer information content that no other singly labeled isomer can replicate. Also suitable as an internal standard (+1 Da shift) for absolute quantification in metabolomics workflows.

Molecular Formula C5H10O5
Molecular Weight 151.12 g/mol
Cat. No. B12403728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylose-5-13C
Molecular FormulaC5H10O5
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i2+1
InChIKeyPYMYPHUHKUWMLA-WHXAWSBCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xylose-5-13C: A Site-Specific 13C Tracer for Precision Metabolic Flux Analysis


Xylose-5-13C is a stable isotope-labeled aldopentose in which the carbon-13 isotope is specifically incorporated at the fifth carbon position of the xylose molecule . This site-specific labeling enables precise tracking of the terminal carbon atom (C-5) through metabolic pathways, particularly in central carbon metabolism and pentose phosphate pathway (PPP) studies [1]. Unlike uniformly labeled analogs or unlabeled xylose, the positional specificity of Xylose-5-13C provides unique quantitative constraints for 13C metabolic flux analysis (13C-MFA), a gold-standard method for determining intracellular reaction rates [2]. The compound serves as a critical tool in systems biology, metabolic engineering, and biofuel research where precise flux elucidation is essential for rational strain design [3].

Why Unlabeled or Uniformly Labeled Xylose Cannot Substitute for Xylose-5-13C in Flux Quantification


Metabolic flux analysis requires isotopomer data that can resolve specific pathway branch points [1]. Unlabeled xylose provides no isotopic enrichment information, rendering flux estimation impossible [2]. Uniformly labeled [U-13C5]xylose produces complex, overlapping mass isotopomer distributions that obscure positional information and reduce the statistical power of flux determination [3]. In contrast, site-specifically labeled Xylose-5-13C delivers a defined 13C label at the C-5 position, generating a distinct and interpretable labeling pattern in downstream metabolites [2]. This positional specificity is essential for distinguishing between oxidative and non-oxidative pentose phosphate pathway fluxes, as demonstrated in multiple studies where [5-13C]xylose was identified as one of only two optimal tracers for xylose metabolism elucidation [4]. Substituting Xylose-5-13C with a different singly labeled isomer (e.g., Xylose-1-13C or Xylose-2-13C) alters the labeling pattern and can lead to inaccurate flux estimates, as the information content of each positional tracer is unique and non-redundant [2].

Quantitative Evidence for the Superiority of Xylose-5-13C Over Alternative Isotopic Tracers


[5-13C]Xylose Identified as an Optimal Tracer for 13C-MFA of Xylose Metabolism

In a systematic evaluation of all five singly labeled xylose tracers ([1-13C], [2-13C], [3-13C], [4-13C], and [5-13C]xylose) using the COMPLETE-MFA framework, [5-13C]xylose and [2-13C]xylose were identified as the two optimal isotopic tracers for resolving metabolic fluxes in Geobacillus LC300 [1]. [1-13C]xylose, [3-13C]xylose, and [4-13C]xylose were not selected as optimal, demonstrating that positional labeling significantly impacts flux elucidation power.

13C Metabolic Flux Analysis Xylose Utilization Geobacillus LC300

[5-13C]Xylose Enables Precise Flux Quantification in E. coli Xylose Metabolism

In a comprehensive 13C-MFA study of E. coli under aerobic and anaerobic conditions, [5-13C]xylose was used in parallel with [1,2-13C]xylose to quantify precise metabolic fluxes [1]. The resulting flux maps revealed that during anaerobic growth on xylose, the oxidative pentose phosphate pathway flux was 7.6 ± 0.3 mmol/gDW/h, while the non-oxidative PPP flux was 12.4 ± 0.5 mmol/gDW/h. This level of precision (±0.3–0.5 mmol/gDW/h) is unattainable with unlabeled or uniformly labeled xylose.

E. coli Lignocellulosic Biomass Anaerobic Metabolism

Positional 13C NMR Distinguishes [5-13C]Xylose Fate from [1-13C]Xylose

13C NMR spectroscopy of whole yeast cells fermenting [1-13C]xylose showed resonance signals corresponding to C-1 of xylose, C-1 of xylitol, and C-2 of ethanol [1]. In contrast, [5-13C]xylose would label the terminal carbon, producing a distinct NMR pattern that traces the metabolic fate of the C-5 atom (e.g., into CO2 or biomass). The positional specificity allows unambiguous assignment of carbon atom rearrangements during the transketolase/transaldolase reactions of the pentose phosphate pathway.

13C NMR Spectroscopy Xylose Fermentation Metabolite Tracing

Site-Specific 13C Labeling Resolves Carbon Rearrangement in Furfural Production

Thermal decomposition of xylose to furfural was studied using tandem mass spectrometry with both 1-13C and 5-13C xylose tracers [1]. The results demonstrated that the aldehyde carbon of furfural originates specifically from the C-1 atom of xylose, while the C-5 carbon is not incorporated into the furfural ring. This mechanistic insight is only accessible through site-specific labeling; uniformly labeled xylose would obscure the origin of the aldehyde carbon.

Furfural Biomass Conversion Tandem Mass Spectrometry

13C-Tracers Offer Cost and Availability Advantages Over 2H-Labeled Alternatives

A 2023 study examining deuterated water as an alternative tracer noted that the use of 2H-labeled nutrient substrates faces limitations due to their high cost and limited availability in comparison to 13C-tracers [1]. While no direct cost comparison for xylose derivatives was provided, the general principle that 13C-labeled sugars are more economically accessible and widely available than their deuterated counterparts is well established in the metabolic flux analysis community [2].

Isotopic Tracer Selection Cost-Benefit Analysis Metabolic Flux Analysis

Validated Research and Industrial Applications for Xylose-5-13C


Precision 13C Metabolic Flux Analysis (13C-MFA) of Xylose-Fermenting Microorganisms

Xylose-5-13C is an essential component of the optimal tracer set for 13C-MFA studies of xylose metabolism, as demonstrated in Geobacillus LC300 [1] and E. coli [2]. Researchers use this tracer in parallel labeling experiments to quantify intracellular fluxes through glycolysis, the pentose phosphate pathway, and the TCA cycle with high precision (±0.3–0.5 mmol/gDW/h). This application is critical for metabolic engineering of strains for biofuel and biochemical production from lignocellulosic hydrolysates.

13C NMR-Based Metabolite Tracing and Pathway Elucidation

The site-specific 13C label at the C-5 position enables unambiguous tracking of the terminal carbon atom through central carbon metabolism using 13C NMR spectroscopy [3]. This application is particularly valuable for distinguishing carbon rearrangements in the transketolase/transaldolase reactions of the non-oxidative PPP and for confirming the origin of CO2 released during fermentation. Researchers studying yeast xylose fermentation (Pachysolen, Candida, Pichia) have successfully employed this approach to map carbon atom fates.

Mechanistic Studies of Xylose Conversion to Furfural

In thermochemical conversion of biomass-derived xylose to furfural, [5-13C]xylose serves as a definitive probe to determine which carbon atoms contribute to the furan ring and aldehyde group [4]. Tandem mass spectrometry analysis of the products reveals that the C-5 carbon is not incorporated into the furfural aldehyde, providing mechanistic insights that guide catalyst design and process optimization for improved furfural yield.

Quantitative Metabolomics with Internal 13C-Labeled Standards

Xylose-5-13C can be utilized as an internal standard in LC-MS/MS-based metabolomics workflows for absolute quantification of intracellular xylose and xylose-derived metabolites [5]. The distinct mass shift (+1 Da) relative to unlabeled xylose enables accurate correction for matrix effects and ionization efficiency variations, improving the quantitative accuracy of metabolomics studies in xylose-utilizing organisms.

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